molecular formula C20H25FN2O3 B2788980 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351615-03-6

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2788980
CAS No.: 1351615-03-6
M. Wt: 360.429
InChI Key: OCWDSBUMWJLWAD-UHFFFAOYSA-N
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Description

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic organic compound with the molecular formula C20H25FN2O3 and a molecular weight of 360429 This compound is characterized by its unique structure, which includes a cyclohexene ring, a cyclohexyl group, and a fluorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclohex-3-enecarboxylic Acid: This can be achieved through the catalytic hydrogenation of cyclohex-3-enecarboxylic acid derivatives.

    Amidation Reaction: The cyclohex-3-enecarboxylic acid is then reacted with an amine to form the corresponding amide.

    Carbamate Formation: The amide is further reacted with 4-fluorophenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohex-3-enecarboxamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(Cyclohex-3-enecarboxamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(Cyclohex-3-enecarboxamido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(cyclohex-3-ene-1-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c21-15-9-11-16(12-10-15)23-20(25)26-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-2,9-12,14,17-18H,3-8,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDSBUMWJLWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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